Cas no 56616-93-4 (3-bromo-1,5-dimethyl-1H-1,2,4-triazole)

3-bromo-1,5-dimethyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1,5-dimethyl-1H-1,2,4-triazole
- 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
- 3-bromo-1,5-dimethyl-1,2,4-triazole
- MFCD21364405
- DTXSID90205188
- 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, AldrichCPR
- 1H-1,2,4-Triazole,3-bromo-1,5-dimethyl-
- 56616-93-4
- AKOS015997647
- EN300-1273324
- SCHEMBL16032175
- STL373241
- BBL033203
- DB-204181
- ALBB-018578
- VS-11877
-
- MDL: MFCD21364405
- インチ: InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3
- InChIKey: JHGLLGYXVAOCFN-UHFFFAOYSA-N
- SMILES: CC1=NC(=NN1C)Br
計算された属性
- 精确分子量: 174.97458
- 同位素质量: 174.975
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 87.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- 密度みつど: 1.77
- Boiling Point: 280.2°C at 760 mmHg
- フラッシュポイント: 123.2°C
- Refractive Index: 1.639
- PSA: 30.71
3-bromo-1,5-dimethyl-1H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B755145-100mg |
3-bromo-1,5-dimethyl-1H-1,2,4-triazole |
56616-93-4 | 100mg |
$ 95.00 | 2022-06-06 | ||
abcr | AB305558-250 mg |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; . |
56616-93-4 | 95% | 250mg |
€219.30 | 2023-04-26 | |
Cooke Chemical | LN9172057-1g |
3-Bromo-1,5-dimethyl-1H-1,2 |
56616-93-4 | 4-triazole | 1g |
RMB 1022.40 | 2023-09-07 | |
Chemenu | CM422943-1g |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole |
56616-93-4 | 95%+ | 1g |
$210 | 2023-02-02 | |
abcr | AB305558-5g |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; . |
56616-93-4 | 95% | 5g |
€1101.60 | 2025-03-19 | |
abcr | AB305558-1g |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; . |
56616-93-4 | 95% | 1g |
€385.20 | 2025-03-19 | |
1PlusChem | 1P00F0ND-5g |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole |
56616-93-4 | 95% | 5g |
$948.00 | 2025-02-27 | |
A2B Chem LLC | AG99881-5g |
3-Bromo-1,5-dimethyl-1h-1,2,4-triazole |
56616-93-4 | 95% | 5g |
$824.00 | 2024-04-19 | |
Enamine | EN300-1273324-1000mg |
3-bromo-1,5-dimethyl-1H-1,2,4-triazole |
56616-93-4 | 95.0% | 1000mg |
$225.0 | 2023-10-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198272-1g |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole |
56616-93-4 | 98% | 1g |
¥1278.00 | 2024-05-08 |
3-bromo-1,5-dimethyl-1H-1,2,4-triazole 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-bromo-1,5-dimethyl-1H-1,2,4-triazoleに関する追加情報
Recent Advances in the Study of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS: 56616-93-4) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS: 56616-93-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its brominated triazole core, has been explored for its potential as a building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in modulating various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic intervention.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic utility of 3-bromo-1,5-dimethyl-1H-1,2,4-triazole in the development of kinase inhibitors. The researchers utilized this compound as a key intermediate to synthesize a series of derivatives targeting the ATP-binding site of protein kinases. The results demonstrated that the bromine atom at the 3-position significantly enhanced the binding affinity of the derivatives, leading to improved inhibitory activity against specific kinase isoforms. This finding underscores the importance of structural modifications in optimizing drug efficacy.
In another recent study, the role of 3-bromo-1,5-dimethyl-1H-1,2,4-triazole in antimicrobial drug development was explored. Researchers synthesized a library of triazole-based compounds and evaluated their activity against multidrug-resistant bacterial strains. The brominated triazole moiety was found to enhance the compounds' ability to disrupt bacterial cell membranes, resulting in potent antibacterial effects. These findings were published in Bioorganic & Medicinal Chemistry Letters (2024), highlighting the compound's potential as a scaffold for designing new antibiotics.
Beyond its applications in drug discovery, 3-bromo-1,5-dimethyl-1H-1,2,4-triazole has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2023) reported its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The bromine atom's electron-withdrawing properties were leveraged to design a probe with high sensitivity and selectivity for ROS, enabling real-time monitoring of oxidative stress in live cells. This application opens new avenues for studying oxidative damage in diseases such as cancer and neurodegenerative disorders.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-bromo-1,5-dimethyl-1H-1,2,4-triazole derivatives. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity. For instance, a study in Organic Process Research & Development (2024) described a novel catalytic system for the efficient bromination of triazole precursors, reducing the need for hazardous reagents and minimizing byproduct formation. These advancements are critical for translating laboratory findings into clinically viable therapeutics.
In conclusion, 3-bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS: 56616-93-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications—from kinase inhibitors to antimicrobial agents and fluorescent probes—demonstrate its versatility and potential for addressing unmet medical needs. Future research should focus on further elucidating its mechanism of action and expanding its therapeutic applications, while optimizing synthetic routes to facilitate commercial-scale production.
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